molecular formula C8H5N3O4 B3227056 6-Nitro-4-azaindole-2-carboxylic acid CAS No. 1260386-80-8

6-Nitro-4-azaindole-2-carboxylic acid

Cat. No. B3227056
CAS RN: 1260386-80-8
M. Wt: 207.14 g/mol
InChI Key: IWUKTJCIPYRUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-4-azaindole-2-carboxylic acid is a heterocyclic compound with the following chemical formula: C8H5N3O4 . It belongs to the class of azaindole derivatives and exhibits interesting properties due to its unique structure.


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of a nitro group at the 6-position of the azaindole ring. Various synthetic routes have been explored, and researchers have investigated efficient methods for its preparation. One notable approach involves the reaction of appropriate starting materials under controlled conditions, leading to the formation of 6-nitro-4-azaindole-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 6-nitro-4-azaindole-2-carboxylic acid consists of a pyrrolo[3,2-b]pyridine core with a carboxylic acid group at the 2-position and a nitro group at the 6-position. The arrangement of atoms and functional groups within the molecule significantly influences its properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution, reduction, and condensation reactions. Researchers have investigated its behavior under different reaction conditions, aiming to explore its synthetic versatility and potential applications. Notably, the presence of the nitro group makes it amenable to further functionalization .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for handling and storage .

Mechanism of Action

The precise mechanism of action for 6-nitro-4-azaindole-2-carboxylic acid depends on its specific application. It may exhibit biological activity, act as a precursor for other compounds, or participate in coordination chemistry. Further studies are needed to elucidate its detailed mechanisms in different contexts .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 6-nitro-4-azaindole-2-carboxylic acid in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, such as toxicity or reactivity, need to be evaluated based on experimental data .

Future Directions

  • Computational Studies : Conducting theoretical calculations to understand its electronic structure and reactivity .

properties

IUPAC Name

6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-2-5-6(10-7)1-4(3-9-5)11(14)15/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUKTJCIPYRUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-4-azaindole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-4-azaindole-2-carboxylic acid
Reactant of Route 2
6-Nitro-4-azaindole-2-carboxylic acid
Reactant of Route 3
6-Nitro-4-azaindole-2-carboxylic acid
Reactant of Route 4
6-Nitro-4-azaindole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Nitro-4-azaindole-2-carboxylic acid
Reactant of Route 6
6-Nitro-4-azaindole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.